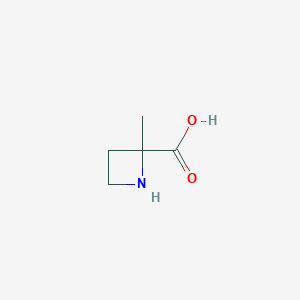

2-Methylazetidine-2-carboxylic acid

Description

Contextualization within Non-Canonical Amino Acids and Structurally Constrained Systems

In the vast landscape of amino acids, the twenty that are encoded by the genetic code are known as canonical amino acids. nih.gov Beyond these, a large number of non-canonical amino acids (ncAAs) exist, which are not directly encoded in the genome but play significant roles in nature and synthetic chemistry. nih.govmdpi.com 2-Methylazetidine-2-carboxylic acid is a prime example of an nCAA. These compounds are often used by chemists to introduce specific structural constraints into peptides and other molecules. nih.gov

Structurally constrained systems are molecules in which the freedom of movement, particularly bond rotation, is limited. This rigidity is a desirable trait in drug design and materials science, as it can lead to enhanced binding affinity, selectivity for biological targets, and improved metabolic stability. nih.gov The four-membered ring of this compound imparts significant conformational restriction, making it an intriguing building block for creating peptidomimetics—molecules that mimic the structure and function of peptides. researchgate.netnih.gov The incorporation of such a constrained residue can predictably influence the three-dimensional shape of a peptide chain, for instance, by inducing specific turns. researchgate.netacs.org

Overview of the Azetidine (B1206935) Ring System in Organic and Biological Chemistry

The azetidine ring, a four-membered heterocycle containing one nitrogen atom, is a privileged scaffold in medicinal and organic chemistry. ontosight.airsc.orgrsc.org Its significance stems from a unique balance of stability and reactivity. The ring possesses considerable strain, estimated at approximately 25.4 kcal/mol, which is intermediate between the highly reactive aziridine (B145994) (three-membered ring) and the more stable pyrrolidine (B122466) (five-membered ring). rsc.org This inherent strain makes the azetidine ring susceptible to ring-opening reactions under specific conditions, providing a versatile platform for synthetic transformations. rsc.orgrsc.org

Despite its strain, the azetidine ring is stable enough for practical handling and incorporation into more complex molecules, including several approved drugs. rsc.orgchemrxiv.org Its rigid, three-dimensional structure allows for the precise positioning of functional groups in space, which is crucial for optimizing interactions with biological targets like enzymes and receptors. nih.gov Consequently, azetidine-containing compounds have been investigated for a wide range of therapeutic applications. ontosight.aichemrxiv.org

| Cyclic Amine | Ring Size | Approximate Ring Strain (kcal/mol) |

|---|---|---|

| Aziridine | 3-membered | 27.7 |

| Azetidine | 4-membered | 25.4 |

| Pyrrolidine | 5-membered | 5.4 |

Data sourced from reference rsc.org

Research Significance of the 2-Methyl Substitution on the Azetidine-2-carboxylic Acid Scaffold

The addition of a methyl group to the Cα position (the carbon atom bearing the carboxylic acid) of the azetidine-2-carboxylic acid scaffold creates this compound, a molecule with profound stereochemical and conformational implications. This single modification introduces a chiral quaternary carbon center, a structural feature that is challenging to synthesize but highly valuable in medicinal chemistry. researchgate.net

Research has demonstrated that this α-methylation significantly impacts the conformational preferences of the amino acid. nih.gov When incorporated into a peptide sequence, this compound acts as a potent inducer of γ-turns, a specific type of secondary structure. researchgate.netacs.org This contrasts with its parent compound, azetidine-2-carboxylic acid, and the more common proline, highlighting the subtle yet powerful influence of the methyl group. nih.govnih.gov Computational studies have shown that the substitution of the pyrrolidine ring of proline with the smaller azetidine ring reduces conformational flexibility, an effect that is even more pronounced with the α-methyl derivative. nih.gov This predictable control over peptide backbone folding makes this compound a valuable tool for designing peptides with specific three-dimensional structures and, potentially, tailored biological functions. researchgate.netacs.org

| Feature | Description | Significance | Reference |

|---|---|---|---|

| Quaternary Stereocenter | The C2 carbon is bonded to a nitrogen, a methyl group, a carboxyl group, and another carbon, creating a chiral tetrasubstituted center. | Introduces significant steric hindrance and a fixed stereochemistry, valuable for creating structurally defined molecules. | researchgate.net |

| Conformational Constraint | The four-membered ring combined with Cα-methylation severely restricts bond rotation compared to proline or azetidine-2-carboxylic acid. | Reduces the conformational flexibility of peptide chains into which it is incorporated. | nih.gov |

| γ-Turn Induction | Its incorporation into peptides strongly promotes the formation of γ-turns, a type of non-classical secondary structure. | Allows for the rational design of specific peptide folds and the creation of peptidomimetics that can mimic reverse turns. | researchgate.netacs.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylazetidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-5(4(7)8)2-3-6-5/h6H,2-3H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADTSDDJGGMQTIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Methylazetidine 2 Carboxylic Acid and Its Enantiomers

Chemoenzymatic and Biocatalytic Synthesis Approaches

Chemoenzymatic and biocatalytic methods have emerged as powerful tools for the synthesis of chiral molecules, offering high enantioselectivity under mild reaction conditions. These approaches have been successfully applied to the preparation of enantiopure azetidine-2-carboxylic acid derivatives.

Enantioselective Biotransformations of Racemic Azetidine-2-carbonitriles

A highly effective method for producing enantiomerically pure azetidine-2-carboxylic acids and their corresponding amides involves the biotransformation of racemic azetidine-2-carbonitriles. nih.govacs.org This process often utilizes whole-cell catalysts, such as Rhodococcus erythropolis, which contain a combination of enzymes capable of sequential hydrolysis. nih.govacs.orgresearchgate.net

The key to the high enantioselectivity of this biotransformation lies in the synergistic action of two types of enzymes: a nitrile hydratase and an amidase. nih.govacs.orgresearchgate.net The nitrile hydratase exhibits high activity but low enantioselectivity, converting the racemic nitrile to the corresponding racemic amide. Subsequently, a highly R-enantioselective amidase selectively hydrolyzes the (R)-amide to the (R)-carboxylic acid, leaving the (S)-amide unreacted. nih.govacs.orgresearchgate.net This kinetic resolution allows for the separation of the two enantiomers, often with excellent yields and enantiomeric excesses (ee) exceeding 99.5%. nih.govacs.org

This biocatalytic approach has been successfully applied to a variety of racemic 1-substituted-azetidine-2-carbonitriles, including 1-benzyl-2-methylazetidine-2-carbonitrile, demonstrating its utility in generating chiral building blocks with a quaternary stereocenter. nih.govresearchgate.net

Microbial Whole-Cell Catalysis for Chiral Azetidine-2-carboxylic Acid Derivatives

Microbial whole-cell catalysis provides a practical and efficient platform for the synthesis of chiral azetidine-2-carboxylic acid derivatives. The use of whole microbial cells, such as Rhodococcus erythropolis AJ270, offers several advantages over isolated enzymes, including the protection of enzymes within the cellular environment and the inherent presence of cofactor regeneration systems. nih.govresearchgate.netrsc.org

In a typical process, the racemic substrate, for instance, 1-benzyl-2-methylazetidine-2-carbonitrile, is incubated with the whole-cell catalyst in an aqueous buffer at a controlled temperature (e.g., 30°C). nih.govresearchgate.net The biotransformation proceeds to afford the corresponding azetidine-2-carboxylic acid and amide derivatives in high yields and with exceptional enantiopurity. nih.gov The remarkable enantioselectivity of these reactions is attributed to the highly R-enantioselective amidase present in the microbial cells. nih.govrsc.org This amidase preferentially hydrolyzes the (R)-amide, leading to the accumulation of the (R)-acid and the unreacted (S)-amide. nih.gov

Table 1: Microbial Whole-Cell Catalysis of Racemic 1-Benzyl-2-methylazetidine-2-carbonitrile

| Catalyst | Substrate | Product(s) | Yield | Enantiomeric Excess (ee) | Reference |

| Rhodococcus erythropolis AJ270 | Racemic 1-benzyl-2-methylazetidine-2-carbonitrile | (R)-1-benzyl-2-methylazetidine-2-carboxylic acid and (S)-1-benzyl-2-methylazetidine-2-carboxamide | Excellent | >99.5% | nih.govresearchgate.net |

Enzymatic Resolution Techniques for Stereoisomeric Separation

Enzymatic resolution is a cornerstone of chemoenzymatic synthesis, enabling the separation of enantiomers from a racemic mixture. In the context of 2-methylazetidine-2-carboxylic acid, this technique is pivotal for obtaining enantiopure forms of the amino acid and its derivatives. acs.org

One prominent strategy involves the kinetic resolution of racemic amides catalyzed by an amidase. acs.org As established, the amidase within Rhodococcus erythropolis AJ270 exhibits high enantioselectivity, specifically for the (R)-enantiomer of azetidine-2-carboxamides. acs.org This allows for the efficient separation of racemic mixtures of amides like 1-benzyl-2-methylazetidine-2-carboxamide. The amidase-catalyzed hydrolysis yields the (R)-carboxylic acid and the unreacted (S)-amide, both with high enantiopurity. acs.org

Another approach to enzymatic resolution involves the use of lipases. While not directly applied to this compound in the provided context, lipase-catalyzed hydrolysis has been demonstrated for other azetidine (B1206935) derivatives, indicating its potential applicability. rsc.org For instance, lipase-catalyzed hydrolysis of cis-3-acetyloxy-4-tert-butyl-2-azetidinone has been shown to produce enantiopure (3R)-cis-3-acetyloxy-4-tert-butyl-2-azetidinone in good yield. rsc.org

Stereocontrolled Organic Synthesis Strategies

In addition to biocatalytic methods, stereocontrolled organic synthesis provides a powerful and versatile platform for the construction of the strained azetidine ring with precise control over the stereochemistry at the C2 position.

Intramolecular Cyclization Reactions for Azetidine Ring Formation

Intramolecular cyclization is a fundamental and widely employed strategy for the formation of cyclic compounds, including the strained four-membered azetidine ring. researchgate.netrsc.org This approach involves the formation of a carbon-nitrogen bond within a single molecule containing both the nucleophilic nitrogen and an electrophilic carbon at appropriate positions.

Recent advancements have focused on developing methodologies that allow for the stereoselective construction of the azetidine ring. rsc.org For instance, the intramolecular Mitsunobu reaction has been utilized for the synthesis of azetidine iminosugars and 3-hydroxy-N-methylazetidine-2-carboxylic acid from D-glucose. rsc.org Another notable example is the NaH-promoted cyclization of an iodo derivative to form a bicyclic trifluoromethylated oxazolidine (B1195125), which serves as a precursor to α-trifluoromethylated azetidine-2-carboxylic acids. rsc.org

The choice of starting materials and reaction conditions is crucial for achieving high yields and stereoselectivity in these intramolecular cyclization reactions. The inherent ring strain of the azetidine system often necessitates the use of specific activating groups or reaction promoters to facilitate the ring-closing step. rsc.org

A robust and practical method for the synthesis of each enantiomer of this compound relies on an alkylation-mediated annulation protocol. researchgate.net This strategy features the formation of the azetidine ring through an intramolecular alkylation step. researchgate.net

A key aspect of this synthesis is the use of a chiral resolving agent, such as (S)-phenylglycinol, to separate the enantiomers. researchgate.net The racemic precursor is converted into a pair of diastereomeric amides, which can then be separated by physical methods like flash chromatography. researchgate.net Following separation, the azetidine ring is constructed via intramolecular alkylation. This approach has proven effective for the practical preparation of multigram quantities of N- and C-protected enantiopure this compound, ready for use in peptide synthesis. researchgate.net

Table 2: Key Features of Alkylation-Mediated Annulation for Enantiopure this compound

| Step | Description | Outcome | Reference |

| Resolution | Formation of diastereomeric amides using (S)-phenylglycinol. | Facile separation of diastereomers. | researchgate.net |

| Cyclization | Intramolecular alkylation to form the azetidine ring. | Construction of the quaternary stereocenter. | researchgate.net |

| Product | N- and C-protected enantiopure this compound. | Practical quantities for further use. | researchgate.net |

Mitsunobu Reaction and Related Cyclization Pathways

The Mitsunobu reaction, a cornerstone of dehydrative condensation in organic synthesis, has been effectively employed for the intramolecular cyclization to form the azetidine ring of this compound precursors. wikipedia.orgnih.govorganic-chemistry.org This reaction typically involves the use of a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate a hydroxyl group for nucleophilic substitution. wikipedia.org The intramolecular attack by a nitrogen nucleophile then leads to the formation of the azetidine ring with a characteristic inversion of stereochemistry at the alcohol center. wikipedia.org

A notable application of this strategy is in the synthesis of polyhydroxylated azetidine derivatives from carbohydrate precursors. For instance, a synthetic route starting from D-glucose can involve the formation of an azido (B1232118) alcohol intermediate. The subsequent reduction of the azide (B81097) to an amine, followed by an intramolecular Mitsunobu cyclization, yields the functionalized azetidine ring. rsc.org Shinde et al. have reported a convenient methodology for the synthesis of azetidine iminosugars and 3-hydroxy-N-methylazetidine-2-carboxylic acid from D-glucose utilizing an intramolecular Mitsunobu reaction. rsc.org

The key transformation involves treating a γ-amino alcohol with a reagent system like the Tsunoda reagent, which facilitates the cyclization to the corresponding C-2 substituted azetidine. rsc.org

| Reactant | Reagents | Product | Key Features |

| γ-Amino alcohol | Triphenylphosphine, Diethyl azodicarboxylate (DEAD) | N-protected 2-methylazetidine-2-carboxylate | Intramolecular cyclization with inversion of stereochemistry. |

| γ-Azido alcohol derived from D-glucose | 1. Reduction (e.g., 10% Pd/C) 2. PPh₃, DIAD | Polyhydroxylated azetidine-2-carboxylate derivative | Utilizes a carbohydrate chiral pool for stereocontrol. rsc.org |

Anionic Cyclization with Diastereoselectivity Control

Anionic cyclization represents a robust strategy for the formation of the azetidine ring in this compound synthesis. This method typically involves the intramolecular displacement of a leaving group at the γ-position by a nitrogen-centered anion. The stereochemical outcome of the cyclization can be controlled to achieve high diastereoselectivity.

One approach involves the base-mediated intramolecular cyclization of N-α-chloroacetyl derivatives. The stereoselective construction of the β-lactam ring, a precursor to the azetidine, has been achieved with high enantiomeric excess (up to 82% ee) using chiral auxiliaries. researchgate.net

Another powerful method is the intramolecular anionic ring-closure of β-amino chlorides. By carefully controlling the reaction conditions, it is possible to obtain fully protected, enantiomerically and diastereomerically pure 2,3-cis-disubstituted azetidinic amino acids. arkat-usa.org The high 2,3-cis-diastereoselectivity observed in these cyclizations is a notable feature. arkat-usa.org The configuration of the final product is often confirmed by Nuclear Overhauser Effect (NOE) experiments. arkat-usa.org Furthermore, an efficient synthesis of diversely substituted N-aryl-2-cyanoazetidines based on an anionic ring-closure reaction has been reported, starting from enantiomerically pure β-amino alcohols. researchgate.net

| Precursor | Base/Conditions | Product | Stereoselectivity |

| N-α-chloroacetyl derivative with chiral auxiliary | Base | 4-Alkyl-4-carboxy-2-azetidinone | Up to 82% ee. researchgate.net |

| Secondary β-amino chloride | Strong base (e.g., LiHMDS) | 2,3-cis-disubstituted azetidinic amino acid | High 2,3-cis-diastereoselectivity. arkat-usa.org |

| N-cyanomethylated secondary aniline (B41778) with mesylate | Base | N-aryl-2-cyanoazetidine | Enantiomerically pure. researchgate.net |

Transformation from β-Lactam (Azetidin-2-one) Precursors

The reduction of β-lactams (azetidin-2-ones) is a well-established and convenient method for the synthesis of azetidines. rsc.orgnih.gov This approach is particularly valuable as a wide variety of substituted β-lactams can be prepared through well-known methods such as the Staudinger cycloaddition. The reduction of the lactam carbonyl group provides direct access to the corresponding azetidine.

Various reducing agents can be employed for this transformation, with diisobutylaluminium hydride (DIBAL-H) and chloroalanes being common choices. rsc.org However, the presence of Lewis acidic reagents can sometimes lead to the ring-opening of the strained four-membered ring, especially with electron-rich substituents on the azetidine nucleus. rsc.org To circumvent this, alternative methods have been developed. For example, NaBH₄-promoted reduction of C-3 functionalized azetidin-2-ones has been shown to be effective for the diastereoselective synthesis of 2,3-disubstituted 1-arylazetidines. rsc.org

The stereoselective construction of the β-lactam precursor itself is crucial for obtaining enantiopure azetidines. Base-mediated intramolecular cyclization of N-α-chloroacetyl derivatives bearing a chiral auxiliary has been shown to produce 4-alkyl-4-carboxy-2-azetidinones with good enantiomeric excess. researchgate.net These β-lactams are direct precursors to 2-alkyl-2-carboxy-azetidines. researchgate.net

| β-Lactam Precursor | Reducing Agent | Product | Key Considerations |

| 4-Alkyl-4-carboxy-2-azetidinone | DIBAL-H, Chloroalanes | 2-Alkyl-azetidine-2-carboxylic acid derivative | Potential for ring-opening with Lewis acidic reagents. rsc.org |

| C-3 functionalized azetidin-2-one | NaBH₄ | 2,3-disubstituted 1-arylazetidine | Diastereoselective reduction. rsc.org |

Asymmetric Synthesis Utilizing Chiral Auxiliaries and Catalysts

Asymmetric synthesis provides the most direct route to enantiomerically pure this compound. This is often achieved through the use of chiral auxiliaries or chiral catalysts to control the stereochemical outcome of key reactions. researchgate.netwikipedia.org

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into the substrate to direct the stereoselectivity of a subsequent reaction. wikipedia.org For the synthesis of this compound, (S)-phenylglycinol has been successfully used as a resolving agent. researchgate.net A robust and practical synthesis of each enantiomer of this compound involves the formation of diastereomeric amides with (S)-phenylglycinol, which can then be separated by chromatography. researchgate.net Another example is the use of SAMP/RAMP hydrazones of N-Boc-azetidin-3-one for the enantioselective synthesis of 2-substituted azetidin-3-ones with enantiomeric excesses up to 85%. researchgate.net

Chiral catalysts, on the other hand, can induce enantioselectivity in a reaction without being covalently bonded to the substrate. Organocatalysis, for example, using L-proline, has been employed in the formal [2+2] cycloaddition of ketimines with allenoates to produce highly functionalized azetidines with a chiral tetrasubstituted carbon stereocenter in high yields and enantioselectivities. researchgate.net

| Strategy | Chiral Source | Key Reaction | Stereocontrol |

| Chiral Auxiliary | (S)-Phenylglycinol | Resolution of diastereomeric amides | Separation of diastereomers by chromatography. researchgate.net |

| Chiral Auxiliary | SAMP/RAMP hydrazones | Alkylation of N-Boc-azetidin-3-one | Up to 85% ee. researchgate.net |

| Chiral Catalyst | L-Proline | Organocatalyzed formal [2+2] cycloaddition | High enantioselectivity. researchgate.net |

Routes from Carbohydrate-Derived Precursors (e.g., D-Glucose)

Carbohydrates, such as D-glucose, represent an abundant and inexpensive source of chirality, making them attractive starting materials for the synthesis of enantiopure compounds. nih.govdntb.gov.uanih.gov Several synthetic routes to this compound and its derivatives have been developed starting from D-glucose. nih.govdntb.gov.ua

One such strategy involves the conversion of D-glucose into a key intermediate containing the necessary functionalities for the formation of the azetidine ring. For example, 1,2:5,6-di-O-isopropylidene-3-oxo-α-D-glucofuranose can be transformed into a 3-azido-3-deoxy-3-C-formyl derivative. researchgate.net This intermediate can then be converted to a derivative with a leaving group at the C-5 position. Intramolecular nucleophilic displacement by the in-situ generated 3-amino group leads to the formation of the azetidine ring. researchgate.netnih.gov

Shinde et al. have reported an efficient and practical synthesis of azetidine iminosugars and (2S,3R,4S)-3-hydroxy-4-(hydroxymethyl)-N-methylazetidine-2-carboxylic acid from D-glucose. nih.gov The methodology involves the intramolecular nucleophilic displacement of a C-5-mesylate by an in-situ generated 3-amino functionality to construct the key azetidine ring skeleton. nih.gov Subsequent transformations, including oxidation, can then yield the desired carboxylic acid. nih.gov

| Starting Material | Key Intermediate | Cyclization Step | Final Product Derivative |

| D-Glucose | 3-Azido-3-deoxy-3-C-formyl derivative | Intramolecular nucleophilic displacement | Polyhydroxylated azetidine-2-carboxylate. researchgate.net |

| D-Glucose | 3-Amino-N-benzyloxycarbonyl-3-deoxy-C-5-OMs derivative | Intramolecular nucleophilic displacement | (2S,3R,4S)-3-hydroxy-4-(hydroxymethyl)-N-methylazetidine-2-carboxylic acid. nih.gov |

Reductive Amination and Cyclization Sequences

Reductive amination is a powerful transformation for the formation of C-N bonds and can be integrated into sequences for the synthesis of cyclic amines like this compound. nih.gov A convergent approach could involve the reductive amination of a suitable keto-acid or keto-ester precursor with an amine, followed by an intramolecular cyclization step.

While a direct, one-pot reductive amination and cyclization for this specific target is not extensively detailed in the provided context, the principles of the constituent reactions are well-established. A general protocol for the reductive amination of carboxylic acids using phenylsilane (B129415) and a zinc acetate (B1210297) catalyst has been reported, which could be adapted for this purpose. nih.gov

A plausible synthetic sequence could start with a γ-keto-α-methyl-α-amino acid precursor. The amino group would be suitably protected. Intramolecular reductive amination would then form the azetidine ring. Alternatively, an intermolecular reductive amination of a γ-keto ester with a source of ammonia (B1221849) or a primary amine, followed by cyclization, could be envisioned.

| Precursor Type | Key Reactions | Potential Product | Methodological Note |

| γ-Keto-α-methyl-α-amino acid derivative | 1. Protection of amino group 2. Intramolecular reductive amination | Protected this compound | Requires a suitable keto-acid precursor. |

| γ-Keto ester | 1. Intermolecular reductive amination 2. Intramolecular cyclization | 2-Methylazetidine-2-carboxylate | A two-step sequence is likely required. |

Derivatization and Functionalization Strategies

Once the this compound core has been synthesized, further derivatization and functionalization can be carried out to produce a diverse range of analogues for various applications. These modifications can be performed on the nitrogen atom, the carboxylic acid group, or other positions on the azetidine ring if present.

The carboxylic acid moiety can be readily converted into esters or amides through standard coupling procedures. unl.educolostate.edu For example, peptide coupling reactions can be used to incorporate the azetidine amino acid into peptide chains, where it can act as a conformational constraint. acs.org The derivatization of carboxylic acids can also be performed for analytical purposes, such as for gas chromatography-mass spectrometry (GC-MS) analysis. colostate.eduresearchgate.net

The nitrogen atom of the azetidine ring is a secondary amine and can undergo various reactions, including N-alkylation, N-arylation, and N-acylation. researchgate.net The formation of N-Boc (tert-butoxycarbonyl) or N-Cbz (carboxybenzyl) protected derivatives is common during the synthesis to control the reactivity of the nitrogen atom. rsc.org These protecting groups can be selectively removed to allow for further functionalization.

Functionalization of the azetidine ring itself can be achieved if suitable functional groups are present. For instance, a hydroxyl group on the ring can be converted into a better leaving group, such as a mesylate, to allow for nucleophilic displacement. rsc.org

| Functional Group | Reaction Type | Reagents/Conditions | Resulting Moiety |

| Carboxylic Acid | Esterification | Alcohol, Acid catalyst | Ester |

| Carboxylic Acid | Amidation (Peptide Coupling) | Amine, Coupling agents (e.g., EDC, HOBt) | Amide |

| Ring Nitrogen | N-Alkylation | Alkyl halide, Base | N-Alkyl azetidine |

| Ring Nitrogen | N-Acylation | Acyl chloride, Base | N-Acyl azetidine |

| Ring Hydroxyl | Mesylation | Mesyl chloride, Base | Mesylate (leaving group) |

Regioselective Functionalization at Nitrogen and Carboxyl Groups

The ability to selectively modify the nitrogen and carboxyl groups of this compound is crucial for its incorporation into larger molecules and for the synthesis of diverse derivatives. The regioselectivity of these functionalizations is often dictated by the choice of protecting groups and reaction conditions.

The nitrogen atom of the azetidine ring can be functionalized through various reactions. For instance, N-arylation can be achieved using copper-catalyzed reactions. researchgate.net The choice of the N-substituent can significantly influence the reactivity and the regioselectivity of subsequent reactions. For example, the nature of the N-substituent in 2-arylazetidines determines the position of lithiation; N-alkyl groups direct lithiation to the ortho position of the aryl ring, whereas an N-Boc group directs it to the α-benzylic position. rsc.org

The carboxyl group, on the other hand, can be converted into esters or amides. For example, the synthesis of N-benzhydryl-2-carbobenzyloxyazetidine is a key step in preparing L-azetidine-2-carboxylic acid. nih.gov The differential reactivity of protecting groups allows for selective deprotection. For instance, the O-benzyl ester group can be cleaved more readily than the N-benzhydryl group via partial hydrogenation. nih.gov This regioselective deprotection is instrumental in synthetic strategies.

A modular approach combining C-H activation and decarboxylative cross-coupling has been developed for the vicinal difunctionalization of N-protected azetidine-2-carboxylic acid. nih.gov This strategy allows for the introduction of aryl groups at the C3 position, which can then be further diversified using cross-coupling reactions like Suzuki, Negishi, and Giese protocols. nih.gov

Table 1: Examples of Regioselective Functionalization Reactions

| Starting Material | Reagent/Condition | Functionalized Position | Product Type |

|---|---|---|---|

| 2-Arylazetidine | Hexyllithium | ortho-position of aryl group | ortho-Functionalized azetidine |

| N-Boc-2-arylazetidine | Hexyllithium | α-Benzylic position | α-Functionalized azetidine |

| N-Benzhydryl-2-carbobenzyloxyazetidine | H₂, Pd/C (partial) | Carboxyl group (debenzylation) | N-Benzhydryl-azetidine-2-carboxylic acid |

| N-Protected azetidine-2-carboxylic acid | Pd(OAc)₂, Aryl-I | C3-position (arylation) | 3-Aryl-azetidine-2-carboxylic acid derivative |

Synthesis of N-Protected and C-Protected Derivatives for Peptide Coupling

For the incorporation of this compound into peptides, it is essential to protect both the nitrogen and the carboxyl termini to prevent unwanted side reactions during peptide bond formation. A variety of protecting groups compatible with standard peptide synthesis protocols have been employed.

A robust synthesis of enantiopure this compound yields the amino acid with suitable N- and C-protecting groups for peptide coupling. researchgate.net The use of (S)-phenylglycinol as a resolving agent allows for the separation of enantiomers and results in diastereoisomeric amides that are conveniently separable. researchgate.net

Commonly used N-protecting groups include the tert-butoxycarbonyl (Boc) group. For instance, Boc-(L-Pro)₃-L-Aze-Opcp and Boc-(L-Aze-L-Pro)₂-Opcp have been synthesized using traditional solution-phase peptide synthesis methods. nih.govumich.edu In these examples, the carboxyl group is activated as a pentachlorophenyl (Opcp) ester. nih.govumich.edu The synthesis of these protected derivatives often involves coupling agents like isobutylchloroformate in the presence of a base such as N-methylmorpholine. umich.edu

The development of synthetic routes that provide practical quantities of N- and C-protected this compound is a key focus of research in this area. researchgate.net These protected building blocks are then used in the synthesis of di- and tripeptides, demonstrating their utility in constructing novel peptide architectures. acs.org

Table 2: Protecting Groups and Coupling Agents for Peptide Synthesis

| Protecting Group (N-terminus) | Protecting Group (C-terminus) | Coupling Agent | Base |

|---|---|---|---|

| Boc (tert-butoxycarbonyl) | Opcp (pentachlorophenyl ester) | Isobutylchloroformate | N-methylmorpholine |

| Cbz (Carboxybenzyl) | Benzyl ester | Not specified | Not specified |

| Benzhydryl | Carbobenzyloxy | Not specified | Not specified |

Formation of Spirocyclic and Fused Azetidine Systems

The rigid framework of this compound makes it an attractive scaffold for the construction of more complex, three-dimensional structures such as spirocyclic and fused azetidine systems. These structures are of interest in drug discovery due to their conformational constraints.

Spirocyclic azetidines can be synthesized through intramolecular alkylation, where the azetidine ring and the spirocyclic center are formed simultaneously. researchgate.net For example, a facile synthesis of 1′,4′-dihydro-2′H-spiro[azetidin-2,3′-quinolin]-2′-one has been reported. researchgate.net Another approach involves a two-step sequence starting from common cyclic carboxylic acids, which includes the synthesis of azetidinones followed by their reduction to azetidines. nih.gov

Fused azetidine systems have also been synthesized from azetidine precursors. For instance, enantioenriched N-fused tricyclic azetidines can be obtained from the transformation of 3,4-dihydroquinazolin-2(1H)-ones. doi.org Additionally, a synthetic route to α-trifluoromethylated azetidine-2-carboxylic acid involves the formation of a bicyclic trifluoromethylated oxazolidine intermediate, which is then converted to the desired azetidine derivative. rsc.org

The synthesis of fused ring systems often involves intramolecular cyclization reactions. For example, treatment of an alcohol derivative with Tsunoda reagent can lead to the formation of a C-2 substituted azetidine. rsc.org These advanced synthetic strategies provide access to a diverse range of complex azetidine-containing molecules with potential biological activity.

Table 3: Examples of Spirocyclic and Fused Azetidine Synthesis

| Synthetic Strategy | Key Intermediate/Reaction | Resulting System |

|---|---|---|

| Intramolecular Alkylation | Simultaneous azetidine ring construction and spirocarbon formation | 1′,4′-dihydro-2′H-spiro[azetidin-2,3′-quinolin]-2′-one |

| Azetidinone Reduction | Reduction of spirocyclic azetidinones | Multifunctional spirocyclic azetidines |

| Transformation of Heterocycles | Transformation of 3,4-dihydroquinazolin-2(1H)-ones | N-fused tricyclic azetidines |

| Intramolecular Cyclization | NaH promoted cyclization of an iodo derivative | Bicyclic trifluoromethylated oxazolidine |

Conformational Analysis and Stereochemical Implications of 2 Methylazetidine 2 Carboxylic Acid

Computational Conformational Studies

Computational chemistry offers powerful tools to explore the potential energy surfaces, conformational preferences, and dynamic behaviors of molecules like 2-Methylazetidine-2-carboxylic acid.

Molecular dynamics (MD) simulations provide a means to observe the time-dependent behavior of a molecular system, offering insights into its conformational flexibility and preferred structures. For azetidine-containing amino acids, MD simulations have been crucial in understanding their impact on peptide structures.

When the 2-methyl group is present, as in this compound, computational energy studies indicate a high propensity for inducing specific secondary structures. researchgate.net Molecular modeling has substantiated experimental findings that peptides containing this residue, for example at the i+2 position, tend to adopt γ-turn conformations. researchgate.netacs.org This turn-inducing capability is a direct consequence of the steric and geometric constraints imposed by the methylated four-membered ring. acs.org The process involves exploring the energy landscape to identify low-energy conformations, which consistently point towards the stability of the γ-turn motif.

Table 1: Summary of Molecular Dynamics Simulation Findings

| Simulation Target | Key Findings | Implication |

|---|---|---|

| Aze-containing homo-pentapeptides | Stronger electrostatic interactions with water compared to Proline; preferential positioning at water-cyclohexane interface. researchgate.net | The azetidine (B1206935) ring alters the solvation properties and conformational dynamics compared to the more common proline residue. researchgate.netnih.gov |

| Model tetrapeptides with this compound | High tendency to adopt γ-turn conformations, regardless of its position in the peptide chain. researchgate.netacs.org | The compound is a potent and general promoter of γ-turns, a specific type of peptide secondary structure. researchgate.netacs.org |

| General peptides containing Aze | Increased flexibility compared to Pro-containing peptides due to reduced non-covalent repulsive interactions. nih.gov | Substitution with Aze can entropically destabilize ordered polypeptide structures like the collagen triple helix. nih.gov |

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide highly accurate information about molecular geometries, electronic structures, and relative energies of different conformations.

Studies on related N-substituted 2-methylazetidines using DFT methods, such as M06-2X with a 6-311++G(d,p) basis set, have elucidated the rotational barriers and preferred conformations. acs.org These calculations show that for a molecule like N-thiopivaloyl-2-methylazetidine, the most stable transition state for C-N bond rotation involves the 2-methyl group in an equatorial position on the puckered azetidine ring to minimize steric interactions. acs.org In contrast, for N-Botc-2-methylazetidine, where the bulky t-Bu group is more remote, steric clashes with the azetidine ring are less significant, leading to different conformational preferences. acs.org

These computational approaches are essential for rationalizing regiodivergence in chemical reactions and understanding the subtle interplay of steric and electronic effects that govern the molecule's structure. acs.org The calculations can predict bond lengths, dihedral angles, and the energy penalties associated with conformational changes, offering a detailed picture of the molecule's energetic landscape. acs.orgacs.org

Table 2: Representative DFT Calculation Parameters for Azetidine Systems

| Method | Basis Set | Application | Key Insights |

|---|---|---|---|

| M06-2X | 6-311++G(d,p) | Calculation of ground state and transition state (TS) structures for C-N bond rotation in N-substituted 2-methylazetidines. acs.org | Determined relative stabilities of rotamers and identified the influence of steric and hyperconjugative effects on conformational preference. acs.org |

| M06-2X | 6-31G(d,p) | Study of reaction mechanisms, such as the ring-formation of oxiranes to form azetidines. acs.org | Confirmed reaction pathways and provided a quantum chemical explanation for observed stereoselectivity. acs.org |

| B3LYP | 6-311++G(d,p) | Investigation of vibrational frequencies and electronic properties of related heterocyclic carboxylic acids. mdpi.com | Aided in the assignment of experimental spectroscopic data (FTIR, Raman) and prediction of chemical shifts (NMR). mdpi.com |

The four-membered azetidine ring is inherently strained, which significantly dictates its conformational behavior. researchgate.net Unlike a planar cyclobutane, the azetidine ring tends to adopt a puckered or bent conformation to alleviate some of this angle strain. acs.org The degree of puckering and the preferred conformation are heavily influenced by the substituents on the ring.

In this compound, the presence of both a methyl and a carboxylic acid group at the C2 position creates a sterically demanding quaternary center. Computational studies on similar structures show that substituents dictate the orientation of the ring puckering. acs.org For instance, in N-thiopivaloyl-2-methylazetidine, the 2-methyl group can occupy either an equatorial position in the more stable transition state or an axial position in a less favorable one. acs.org This preference is a direct result of minimizing unfavorable steric interactions. The introduction of the azetidine motif is known to make molecular scaffolds more rigid, a property that can be advantageous in designing molecules with specific pharmacological properties. researchgate.net

Experimental Conformational Characterization

Experimental techniques provide tangible data to validate and complement computational findings, offering a complete picture of the molecule's stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of molecules in solution. For this compound and its derivatives, ¹H NMR spectroscopy is particularly valuable. researchgate.net

Conformational studies of model tetrapeptides containing this amino acid have used ¹H NMR to confirm the presence of γ-turns. researchgate.net Specific NMR parameters, such as nuclear Overhauser effects (NOEs), provide through-space distance information between protons, which helps to define the peptide's fold. For example, low-temperature NOESY studies on related N-substituted 2-methylazetidines have been used to distinguish between different rotamers by observing NOEs between the N-substituent and specific protons on the azetidine ring. acs.org Furthermore, NMR can be used to study dynamic processes, such as the kinetics of rotation around the exocyclic C-N amide bond, by analyzing changes in the spectra at different temperatures. acs.org

Table 3: Application of NMR Spectroscopy in Azetidine Analysis

| NMR Technique | Information Obtained | Example Application |

|---|---|---|

| ¹H NMR | Chemical shifts and coupling constants provide information on the local electronic environment and dihedral angles. researchgate.netadelaide.edu.au | Used to confirm the formation of γ-turn conformations in peptides containing this compound. researchgate.net |

| NOESY | Detects through-space correlations between protons, allowing for the determination of 3D structure and stereochemistry. acs.org | Differentiated between cis/trans rotamers of N-substituted 2-methylazetidines by identifying key spatial proximities. acs.org |

| Variable Temperature NMR | Measures the kinetics and thermodynamics of dynamic processes like bond rotation. acs.org | Determined the energy barriers for C-N bond rotation in N-substituted azetidines. acs.org |

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These modes are sensitive to the molecule's geometry, bonding, and intermolecular interactions, such as hydrogen bonding, making them excellent "fingerprints" for specific conformations. mdpi.com

Table 4: Characteristic FTIR Bands for Analyzing Carboxylic Acid Conformations

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Conformational Significance |

|---|---|---|

| O-H Stretch | 3600 - 2500 (broad) | The frequency and shape are highly sensitive to the presence and strength of hydrogen bonding. mdpi.comdiva-portal.org |

| C-H Stretch (Aromatic/Alkyl) | 3100 - 2850 | Provides information about the hydrocarbon portions of the molecule. mdpi.com |

| C=O Stretch (Carboxylic Acid) | 1740 - 1700 | Shifts in this band can distinguish between free, hydrogen-bonded, or dimeric states of the carboxylic acid group. diva-portal.org |

| Amide I (in peptides) | ~1650 | Its position is a well-established indicator of peptide secondary structure (e.g., α-helix, β-sheet, turns). |

X-Ray Crystallography for Solid-State Conformations and Absolute Configuration

X-ray crystallography is a definitive technique for elucidating the three-dimensional structure of molecules in the solid state, providing unambiguous determination of relative stereochemistry and, crucially, the absolute configuration of chiral centers. scispace.comresearchgate.net This method has been instrumental in characterizing this compound and its derivatives, confirming the spatial arrangement of atoms and the conformation of the strained four-membered ring.

Research has shown that the absolute configuration of the quaternary stereocenter in enantiopure this compound can be unequivocally assigned using X-ray crystallography. jst.go.jp A common strategy involves the synthesis of diastereomeric amides by coupling the racemic acid with a chiral resolving agent, such as (S)-phenylglycinol. jst.go.jp After separation of the diastereomers, single-crystal X-ray analysis of one of the diastereomers reveals its absolute stereochemistry, and by extension, that of the other. jst.go.jp A similar approach has been applied to complex molecules incorporating the 2-methylazetidine (B154968) moiety, where the absolute configuration was established by analyzing diastereomeric salts of resolved azetidinol (B8437883) intermediates. afmps.be For instance, in a series of potent antibacterial agents, the (2S,3R) configuration of the 7-(3-amino-2-methyl-1-azetidinyl) substituent was confirmed to be critical for optimal biological activity. afmps.be

Detailed crystallographic studies on derivatives provide insight into the solid-state conformation of the azetidine ring. An analysis of 1-benzyl-(+)-2-methylazetidine hydrobromide revealed that the four-membered azetidine ring is not planar but is bent, exhibiting a dihedral angle of 153° at the diagonal connecting the non-nitrogen atoms. jst.go.jp This puckering is a characteristic feature of the azetidine system, adopted to relieve ring strain. The specific crystal and structural parameters for this derivative have been determined, offering a precise model of its solid-state structure. jst.go.jp

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21 |

| a (Å) | 7.6961(3) |

| b (Å) | 14.6036(5) |

| c (Å) | 10.4355(5) |

| β (°) | 95.739(2) |

| Ring Conformation | Bent (Dihedral angle of 153°) |

Stereochemical Purity and Enantiomeric Excess Determination Methods (e.g., SFC)

Ensuring the stereochemical purity of this compound is critical, and various analytical techniques are employed to determine the enantiomeric excess (e.e.). Among these, Supercritical Fluid Chromatography (SFC) has emerged as a powerful and efficient method for chiral separations. chiraltech.comacs.org SFC utilizes a mobile phase, typically carbon dioxide, above its critical temperature and pressure, which provides benefits such as low viscosity and high diffusivity, leading to fast and high-resolution separations with reduced solvent consumption compared to traditional HPLC. chiraltech.comacs.org

The enantiomeric excess of N-Boc protected (S)-2-methylazetidine-2-carboxylic acid has been successfully established using SFC, confirming the synthesis of material with very high enantiopurity (>99% e.e.). google.com The use of SFC is also noted in patents for the analysis of related chiral isoxazoline (B3343090) azetidine derivatives, underscoring its utility in process development and quality control in synthetic chemistry. google.comresearchgate.net

While SFC is a preferred method, other chromatographic techniques are also applicable. For the parent compound, azetidine-2-carboxylic acid, a chiral gas chromatography-mass spectrometry (GC-MS) method has been developed. researchgate.net This technique involves derivatization with heptafluorobutyl chloroformate followed by amidation to create volatile derivatives that can be separated on a chiral capillary column. researchgate.net Furthermore, biotransformation processes that produce enantiopure azetidine derivatives from racemic starting materials have reported achieving excellent enantiomeric excess (up to >99.5% e.e.), which necessitates accurate and sensitive analytical methods for verification. The choice of method often depends on the specific derivative, the complexity of the sample matrix, and the required level of sensitivity.

Biochemical and Biological Research Domains of 2 Methylazetidine 2 Carboxylic Acid

Non-Proteinogenic Amino Acid Mimicry and Cellular Interactions

As a structural analog of L-proline, 2-methylazetidine-2-carboxylic acid can deceptively participate in cellular pathways that normally involve proline. This mimicry, however, is imperfect and often leads to significant disruptions in cellular function.

This compound is recognized by the cellular machinery responsible for protein synthesis as an analog of L-proline. biorxiv.orgwikipedia.org This resemblance allows it to be mistakenly incorporated into polypeptide chains in place of proline during translation. biorxiv.orgwikipedia.org Studies have shown that prolyl-tRNA synthetase, the enzyme responsible for attaching proline to its corresponding tRNA, can erroneously activate and transfer azetidine-based analogs to the ribosome for protein assembly. researchgate.net This misincorporation is a key factor in the biological effects observed with this compound. The toxic effects of azetidine-2-carboxylic acid, a closely related compound, have been demonstrated in various organisms, including plants, bacteria, and insects, where it inhibits growth by being incorporated into proteins. biorxiv.orgwikipedia.org In plants, the growth inhibition induced by azetidine-2-carboxylic acid can be reversed by the supplementation of L-proline, but not D-proline, providing strong evidence for its role as a proline mimic. biorxiv.org

The substitution of proline with this compound can lead to significant perturbations in protein structure. The distinct four-membered ring of the azetidine (B1206935) derivative imposes different conformational constraints compared to the five-membered ring of proline, which can disrupt the normal folding of proteins. researchgate.netnih.gov This leads to an accumulation of misfolded proteins within the endoplasmic reticulum (ER), a condition known as ER stress. researchgate.netnih.govnih.gov

To cope with ER stress, cells activate a complex signaling network called the unfolded protein response (UPR). nih.govnih.gov The UPR aims to restore homeostasis by reducing the load of misfolded proteins. This is achieved through several mechanisms, including the general inhibition of protein translation, the increased expression of molecular chaperones that assist in protein folding, and the degradation of misfolded proteins. nih.gov Research using the proline analog L-azetidine-2-carboxylic acid (AZC) has shown that its presence induces key markers of the UPR, such as the phosphorylation of eukaryotic translation initiation factor 2α (eIF2α) and an increase in the levels of Binding Immunoglobulin Protein (BiP), a major ER chaperone. nih.govnih.gov

The induction of the UPR is a clear indication that this compound and its analogs disrupt cellular homeostasis. nih.govmerckmillipore.com The accumulation of misfolded proteins and the subsequent activation of the UPR represent a significant cellular stress. researchgate.netnih.gov If the stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic (cell death) signaling pathway. nih.gov

Furthermore, the misincorporation of these proline analogs can trigger wider stress responses beyond the UPR. biorxiv.org For instance, studies on azetidine-2-carboxylic acid have shown an increase in the total pool of free amino acids, suggesting that protein degradation is enhanced as a mechanism to clear the misfolded proteins. biorxiv.org This indicates that the cellular stress caused by these compounds engages multiple pathways to try and mitigate the damage and restore normal function. Research has also indicated that L-azetidine-2-carboxylic acid can induce autophagy, a cellular process for degrading and recycling cellular components, as a response to the induced ER stress. nih.govnih.gov

Influence on Peptide and Protein Structure and Function

The rigid, cyclic structure of this compound makes it a valuable building block for influencing the three-dimensional structure of peptides and proteins. Its incorporation can enforce specific conformations, which is a key strategy in the design of peptidomimetics and other bioactive molecules.

Theoretical and experimental studies, including X-ray diffraction and NMR spectroscopy, have provided strong evidence that incorporating 2-alkyl-2-carboxyazetidine scaffolds, such as this compound, into short peptide sequences efficiently promotes the formation of γ-turns. researchgate.netcsic.es This turn-inducing property has been observed regardless of the position of the azetidine residue within the peptide chain. csic.es

Table 1: Conformational Impact of this compound in Peptides

| Feature | Observation | Supporting Evidence |

|---|---|---|

| γ-Turn Induction | Efficiently induces γ-turns when incorporated into short peptides. researchgate.netcsic.es | X-ray diffraction and NMR studies of model tetrapeptides. researchgate.netcsic.es |

| Positional Independence | The ability to induce γ-turns is not dependent on its location within the peptide chain. csic.es | Conformational analysis of tetrapeptides with the azetidine residue at different positions. csic.es |

The conformational properties of peptides containing this compound are distinct from those containing proline or other cyclic amino acids. nih.govnih.gov While both proline and this compound restrict the conformational freedom of the peptide backbone, the nature and extent of this restriction differ.

Proline, with its five-membered pyrrolidine (B122466) ring, has a well-characterized influence on peptide conformation, often inducing β-turns. csic.es In contrast, the four-membered ring of this compound leads to a different set of preferred dihedral angles, favoring the γ-turn structure. researchgate.netcsic.es Computational studies have shown that peptides containing azetidine-2-carboxylic acid are generally more flexible than their proline-containing counterparts due to reduced steric hindrance. nih.gov This increased flexibility, however, is coupled with a strong propensity to adopt the specific γ-turn conformation.

The smaller ring size of the azetidine derivative compared to proline's pyrrolidine ring results in significant changes to the backbone and ring structure, particularly affecting the C'-N imide bond length and the bond angles around the N-Cα bond. nih.gov This structural difference is the fundamental reason for the distinct conformational preferences of peptides containing these two cyclic amino acids.

Table 2: Comparison of Conformational Preferences

| Amino Acid | Ring Size | Predominant Turn Type Induced | Key Conformational Features |

|---|---|---|---|

| This compound | 4-membered | γ-turn researchgate.netcsic.es | Less puckered ring structure; distinct backbone and ring geometries compared to proline. nih.gov |

| L-Proline | 5-membered | β-turn (Type I and II) csic.es | More conformationally constrained than azetidine-2-carboxylic acid in some respects. nih.gov |

| (S)-Piperidine-2-carboxylic acid | 6-membered | Can adopt chair and boat conformations, with the chair being more preferred. nih.gov | Shows a stronger tendency for the axial orientation of the NHMe group compared to proline. nih.gov |

Design Principles for Peptidomimetics Incorporating this compound

The incorporation of this compound into peptide structures is a key strategy in the design of peptidomimetics, molecules that mimic the structure and function of peptides. This is largely due to the unique conformational constraints imposed by the azetidine ring. As a conformationally constrained α-amino acid, this compound significantly influences the three-dimensional structure of the peptide backbone. researchgate.net

One of the primary design principles is the use of this amino acid to induce specific secondary structures. Research has shown that peptides containing this compound have a propensity to form γ-turns, which are a type of non-covalent intramolecular hydrogen bond. researchgate.net This ability to act as a γ-turn promoter is a valuable tool for medicinal chemists in designing peptides with defined conformations, which can lead to enhanced biological activity and selectivity. researchgate.net

Furthermore, the incorporation of this compound can enhance the metabolic stability of peptidomimetics. The four-membered ring structure is less susceptible to enzymatic degradation compared to more flexible, linear amino acid residues. This increased resistance to proteolysis can improve the pharmacokinetic profile of peptide-based drugs. The azetidine scaffold is also utilized to develop antagonists for various receptors, such as the free fatty acid receptor 2 (FFA2), where the stereochemistry of the methyl group can be critical for receptor binding. researchgate.net

The design of peptidomimetics also considers the stereochemistry of this compound. The synthesis of enantiomerically pure forms of this amino acid allows for the creation of peptides with specific chiral properties, which is often crucial for their interaction with biological targets. researchgate.net The table below summarizes key aspects of incorporating this compound into peptidomimetics.

| Design Principle | Effect of Incorporating this compound | Reference(s) |

| Conformational Constraint | Induces γ-turn formation, leading to defined secondary structures. | researchgate.net |

| Metabolic Stability | The azetidine ring provides resistance to enzymatic degradation. | |

| Receptor Binding | The stereochemistry of the methyl group can be critical for selective receptor interaction. | researchgate.net |

| Chirality | Use of enantiopure forms allows for the design of stereospecific peptidomimetics. | researchgate.net |

Biosynthetic Pathways and Natural Occurrence

The biosynthesis of azetidine-2-carboxylic acid (AZE), the parent compound of this compound, has been primarily elucidated in bacteria. In various bacterial species, AZE synthases have been identified that catalyze the intramolecular cyclization of S-adenosylmethionine (SAM). nih.govnih.gov This enzymatic reaction is a 4-exo-tet cyclization, which results in the formation of the strained four-membered azetidine ring and the release of methylthioadenosine (MTA). nih.gov

These AZE synthases show sequence similarity to class I methyltransferases, but they catalyze a cyclization reaction instead of a methylation. nih.gov The catalytic mechanism involves a specific conformation of the SAM substrate, facilitated by the enzyme's active site, which promotes the nucleophilic attack of the nitrogen atom onto the γ-carbon of the methionine moiety. nih.govnih.gov

In plants, the biosynthetic pathway of AZE is not as well-defined, and the specific enzymes involved have not yet been fully identified. wikipedia.org However, isotope labeling studies have indicated that methionine is a key precursor in the biosynthesis of AZE in plants like Convallaria majalis (lily of the valley). wikipedia.org

Azetidine-2-carboxylic acid was first discovered in 1955 in the leaves of Convallaria majalis (lily of the valley). wikipedia.org Since then, it has been isolated from a variety of other plant species. Notably, it is found in members of the Liliaceae family, such as Polygonatum (Solomon's seal), and in the Fabaceae (legume) family, including Delonix regia. wikipedia.orgtandfonline.com More recently, AZE has been identified in common beets (Beta vulgaris), including sugar beets and garden beets. nih.govnih.gov

In some plants, AZE can accumulate to significant levels. For instance, in lily of the valley, it can constitute a substantial portion of the non-protein amino acids. acs.org The table below lists some of the natural sources from which azetidine-2-carboxylic acid has been isolated.

| Natural Source | Family | Reference(s) |

| Convallaria majalis (Lily of the Valley) | Liliaceae | wikipedia.org |

| Polygonatum (Solomon's Seal) | Asparagaceae | tandfonline.com |

| Delonix regia | Fabaceae | wikipedia.org |

| Beta vulgaris (Beets) | Amaranthaceae | nih.govnih.gov |

| Disporopsis aspera | Asparagaceae | rsc.org |

| Monascus pilosus (fermented rice) | Monascaceae | rsc.org |

Azetidine-2-carboxylic acid serves as a building block for the biosynthesis of more complex bioactive natural products. In the bacterium Pseudomonas aeruginosa, AZE is incorporated into the non-ribosomal peptide synthetase (NRPS) pathway to produce azetidine-containing alkaloids known as azetidomonamides. rsc.orgmedchemexpress.com The biosynthesis of the azetidine ring in these compounds originates from AZE, which is itself synthesized from SAM by an AZE synthase. nih.govrsc.org

Azetidine-2-carboxylic acid and its derivatives are also precursors to azetidine iminosugars. researchgate.netcsic.es These polyhydroxylated azetidines are synthesized from carbohydrate precursors, with the azetidine ring being formed through intramolecular cyclization reactions. nih.govresearchgate.net For example, (2S,3R,4S)-3-hydroxy-4-(hydroxymethyl)-N-methylazetidine-2-carboxylic acid has been synthesized from D-glucose. nih.gov

Furthermore, in plants, AZE is a precursor to phytosiderophores like nicotianamine (B15646). nih.gov Nicotianamine synthases catalyze the assembly of three aminocarboxypropyl units from SAM, with the terminal unit undergoing cyclization to form the azetidine ring of nicotianamine. nih.gov

Molecular Mechanisms of Enzyme and Receptor Interactions

Derivatives of azetidine-2-carboxylic acid, particularly azetidine iminosugars, have been investigated for their ability to inhibit glycosidases. These enzymes play crucial roles in various biological processes, and their inhibition is a therapeutic strategy for conditions such as diabetes and viral infections. nih.govresearchgate.net

Azetidine iminosugars, which are structural mimics of carbohydrates where the endocyclic oxygen is replaced by a nitrogen atom, can act as competitive inhibitors of glycosidases. nih.gov For example, certain synthesized azetidine iminosugars have shown potent inhibitory activity against amyloglucosidase. nih.gov

Structure-activity relationship (SAR) studies have begun to elucidate the features of azetidine derivatives that are important for their inhibitory activity. The stereochemistry of the hydroxyl groups and other substituents on the azetidine ring is critical for binding to the active site of the target glycosidase. For instance, in a study of synthesized azetidine iminosugars, (2S,3R,4S)-2-((R)-1,2-dihydroxyethyl)-3-hydroxy-4-(hydroxymethyl)azetidine was found to be a more potent amyloglucosidase inhibitor than the standard drug miglitol. nih.gov Another synthesized compound, (2S,3R,4S)-3-hydroxy-4-(hydroxymethyl)-N-methylazetidine-2-carboxylic acid, was also screened for its glycosidase inhibitory activity. nih.gov The inhibitory potency of these compounds is influenced by the specific interactions they form with the amino acid residues in the enzyme's active site. nih.gov

The table below presents some examples of azetidine derivatives and their glycosidase inhibitory activity.

| Compound | Target Enzyme | Inhibitory Activity | Reference(s) |

| (2S,3R,4S)-2-((R)-1,2-dihydroxyethyl)-3-hydroxy-4-(hydroxymethyl)azetidine | Amyloglucosidase | More potent than miglitol | nih.gov |

| (2S,3R,4S)-3-hydroxy-4-(hydroxymethyl)-N-methylazetidine-2-carboxylic acid | Various glycosidases | Screened for activity | nih.gov |

| N-methylazetidine amide derivative | β-hexosaminidases | Specific inhibitor at micromolar level | researchgate.net |

Binding Site Analysis through Molecular Docking and Simulation

Molecular docking and simulation studies are pivotal in elucidating the binding mechanisms of small molecules with their protein targets. While specific docking studies for this compound are not extensively detailed in the available literature, research on its close analogs, such as azetidine iminosugars, provides significant insights into how the azetidine scaffold interacts with enzyme active sites.

One such study focused on the interaction of azetidine iminosugar analogs with amyloglucosidase, an enzyme involved in carbohydrate metabolism. researchgate.net Molecular docking was employed to predict the binding affinity and orientation of these compounds within the enzyme's binding pocket. The analysis revealed that the binding affinity is influenced by the specific substitutions on the azetidine ring. For instance, certain analogs were found to bind deep within the active site, while others positioned themselves at the entrance of the binding pocket. researchgate.net

The strength of the interaction, quantified by binding scores, indicated that specific analogs had a high affinity for the enzyme. researchgate.net For example, one analog demonstrated a strong interaction by forming multiple hydrogen bonds with key amino acid residues in the binding pocket, including Tyrosine (Tyr72), Glutamic acid (Glu203), and Arginine (Arg329). researchgate.net This detailed interaction map, derived from simulation, highlights the critical role of the azetidine structure in orienting functional groups for optimal binding, which underpins its inhibitory activity. researchgate.net

In a different context, structure-based drug design efforts have utilized crystal structures of complex molecules containing an azetidine-carboxylic acid moiety to understand their binding. For instance, the crystal structure of a derivative, (2S,4S)-1-(6-fluoro-2-hydroxyquinoline-4-carbonyl)-4-methylazetidine-2-carboxylic acid, in complex with the SARS-CoV-2 NSP3 macrodomain has been determined. pdbj.org Such structural data is invaluable for computational exploration and the design of potent inhibitors by revealing precise ligand-protein interactions at an atomic level. pdbj.org

| Analog | Binding Score (kcal/mol) | Key Interacting Residues | Binding Position |

|---|---|---|---|

| Analog 2d | -6.3 | Tyr72, Glu203, Arg329 | Deep in active site |

| Analog 2e | -5.7 | Not specified | Mouth of binding pocket |

| Analog 2f | -5.3 | Not specified | Deep in active site |

Modulation of Biological Pathways by Azetidine-Containing Analogs

The rigid, strained four-membered ring of this compound makes it an attractive scaffold for developing analogs that can modulate various biological pathways. These analogs often act as mimetics of natural amino acids, particularly proline, or interact with specific receptors and enzymes. nih.govbiorxiv.org

Enzyme Inhibition: Analogs of this compound, specifically azetidine iminosugars, have been identified as inhibitors of glycosidase enzymes. researchgate.netresearchgate.net For example, certain azetidine iminosugars exhibit competitive inhibition of amyloglucosidase, with some derivatives showing higher activity than the standard inhibitor, Miglitol. researchgate.netresearchgate.net This inhibitory action suggests a role in modulating carbohydrate metabolism pathways.

Receptor Modulation: Azetidine-containing compounds have been designed as modulators of neuronal receptors. A series of isoxazolylpyridine ether analogs incorporating an azetidine ring function as highly potent and selective partial agonists for the α4β2-nicotinic acetylcholine (B1216132) receptor (nAChR). nih.gov The modulation of this receptor by these compounds has demonstrated antidepressant-like effects in preclinical models, indicating their potential to influence neurological pathways related to mood disorders. nih.gov The design of these analogs aimed to avoid the metabolic instability of previous compounds while retaining the key pharmacophoric elements necessary for receptor interaction. nih.gov

Protein Biosynthesis and Stress Response: Azetidine-2-carboxylic acid (Aze), a close structural analog, acts as a proline mimic. biorxiv.org This mimicry leads to its misincorporation into proteins during translation, specifically in proteins encoded by nuclear genes. biorxiv.org This event disrupts protein structure and function, triggering the unfolded protein response (UPR), a cellular stress pathway designed to handle misfolded proteins. biorxiv.org The ability of azetidine-based molecules to interfere with such a fundamental process as protein synthesis highlights a powerful mechanism for modulating cellular pathways.

Metabolic and Inflammatory Pathways: Patents have been filed for azetidine derivatives intended for the treatment of metabolic and inflammatory diseases, suggesting that compounds based on this scaffold are being explored for their ability to modulate these complex pathways. google.com Furthermore, complex analogs featuring a benzo[d]thiazol core linked to an azetidine-3-carboxylic acid moiety have been synthesized. ontosight.ai While their specific targets are not always disclosed, related structures are known to have potential in treating cancers and neurological disorders by interacting with particular protein targets and modulating specific biological pathways. ontosight.ai

| Analog Class | Biological Target/Pathway | Observed Effect | Reference |

|---|---|---|---|

| Azetidine Iminosugars | Amyloglucosidase | Competitive Inhibition | researchgate.netresearchgate.net |

| Isoxazolylpyridine Ethers | α4β2-Nicotinic Acetylcholine Receptor | Partial Agonism | nih.gov |

| Azetidine-2-carboxylic acid | Protein Biosynthesis / Unfolded Protein Response | Proline mimicry, UPR activation | biorxiv.org |

| Benzo[d]thiazol derivatives | Pathways in cancer and neurological disorders | Potential modulation | ontosight.ai |

Advanced Analytical and Spectroscopic Characterization Techniques

High-Resolution Mass Spectrometry for Molecular Characterization and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise molecular weight determination and elemental composition analysis of 2-Methylazetidine-2-carboxylic acid. Techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provide exact mass measurements, allowing for the confident assignment of molecular formulas. nih.gov This level of accuracy is critical for distinguishing the target compound from potential isobaric impurities—compounds with the same nominal mass but different elemental compositions.

Below is a table summarizing the key mass spectrometry data for the characterization of azetidine-containing compounds.

| Technique | Application | Compound Type | Key Findings | Reference |

| HRESIMS | Structure Elucidation | Linear Heptapeptides | Confirmed the molecular formula of novel peptides containing a 4-methyl-azetidine-2-carboxylic acid methyl ester. | nih.gov |

| LC-MS/MS | Structure Elucidation | Linear Heptapeptides | Used in conjunction with HRESIMS and NMR to determine the full structure of the bonnevillamides. | nih.gov |

| Tandem MS | Metabolite Quantification | Carboxylic Acids | Development of methods for quantitative analysis in biological samples. | google.comgoogle.com |

| FT-ICR MS | Complex Mixture Analysis | Dissolved Organic Matter | High resolving power (e.g., >30,000) is necessary to distinguish between common substitutions like CH4 vs. O. | pnnl.gov |

Advanced NMR Spectroscopic Techniques for Detailed Structural and Conformational Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for the definitive structural and conformational analysis of this compound. While one-dimensional (1D) ¹H and ¹³C NMR spectra provide primary information on the chemical environment of protons and carbons acs.org, advanced two-dimensional (2D) techniques are required for complete structural assignment and stereochemical determination.

2D correlation experiments are particularly insightful:

COSY (Correlation Spectroscopy) establishes proton-proton (¹H-¹H) coupling networks within the azetidine (B1206935) ring and the methyl group.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence) correlates directly bonded protons and carbons, allowing for the unambiguous assignment of carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) couplings between protons and carbons, which is crucial for identifying the quaternary carbon at the C2 position and confirming the connectivity between the methyl group and the azetidine ring. For related azetidine structures, ¹H-¹⁵N HMBC has been used to identify the nitrogen atoms of the ring. mdpi.com

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy) provides information on through-space proximity of protons, which is vital for determining the relative configuration and conformational preferences of the molecule. ipb.pt

For peptides incorporating this compound, 2D-NMR is used to study the local conformation, such as the induction of γ-turns. researchgate.net Solid-state NMR (ssNMR) can offer further insights into the structure of the compound in its crystalline form. researchgate.netnih.gov While specific ssNMR studies on this compound are not prevalent, the technique is powerful for examining hydrogen-bonding patterns and tautomeric forms in crystalline carboxylic acids, information that complements solution-state data. researchgate.netnih.gov

The table below details typical NMR data used for the characterization of azetidine derivatives.

| NMR Technique | Nuclei | Purpose | Typical Application | Reference |

| ¹H NMR | ¹H | Provides information on proton chemical shifts and coupling constants. | Routine structural confirmation. | acs.org |

| ¹³C NMR | ¹³C | Shows the chemical environment of each carbon atom. | Confirmation of the quaternary carbon and methyl group. | acs.org |

| 2D COSY | ¹H, ¹H | Identifies coupled proton spin systems. | Mapping proton connectivity in the azetidine ring. | researchgate.net |

| 2D HSQC/HMBC | ¹H, ¹³C, ¹⁵N | Correlates protons with directly bonded or long-range coupled heteronuclei. | Complete assignment of all proton and carbon signals; confirmation of the molecular skeleton. | mdpi.com |

| 2D NOESY | ¹H, ¹H | Detects through-space proton-proton interactions. | Determination of relative stereochemistry and solution conformation. | ipb.pt |

| Solid-State NMR | ¹³C, ¹⁷O | Characterizes the compound in the solid phase. | Analysis of crystal packing, polymorphism, and hydrogen bonding in carboxylic acid dimers. | researchgate.netnih.gov |

Circular Dichroism (CD) Spectroscopy for Chirality and Induced Conformational Changes in Peptides

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. It is an essential technique for establishing the absolute configuration (chirality) of this compound and for studying its influence on the secondary structure of peptides.

As a chiral molecule, enantiopure this compound will produce a characteristic CD spectrum. When incorporated into a peptide chain, this constrained amino acid can induce specific secondary structures, such as turns. The resulting peptide conformation gives rise to a distinct CD signal in the far-UV region (typically 190-250 nm), which is sensitive to the peptide backbone arrangement. researchgate.net For example, studies on oligopeptides containing the (S)-Cα-methyl-azetidine-carboxylic acid residue have used electronic CD spectroscopy to characterize the formation of a γ-bend ribbon conformation. researchgate.net The CD spectra of such peptides can be compared to reference spectra for known secondary structures (e.g., α-helix, β-sheet, various turns) to determine the conformational preferences induced by the azetidine residue. subr.eduwisc.edu

| Parameter | Description | Application to this compound |

| Chirality | The molecule is non-superimposable on its mirror image, existing as (R) and (S) enantiomers. | CD spectroscopy can distinguish between the enantiomers and confirm the stereochemical purity of a sample. |

| Peptide Conformation | The three-dimensional arrangement of the peptide backbone. | When incorporated into a peptide, the constrained ring of this compound influences the local conformation. |

| Induced Secondary Structure | The specific secondary structure (e.g., γ-turn) that is stabilized by the presence of the azetidine residue. | CD provides a characteristic spectral signature for the induced conformation, allowing for its identification and study under various conditions (e.g., solvent, temperature). researchgate.net |

Chromatographic Methods (HPLC, GC) Coupled with Detectors for Purity and Quantification

Chromatographic techniques are the cornerstone for assessing the purity and performing quantitative analysis of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating non-volatile and thermally labile compounds. For an amino acid like this compound, several modes can be used:

Reversed-Phase (RP-HPLC): This is the most common mode, but the polar nature of the analyte may require derivatization or the use of ion-pairing agents to achieve sufficient retention.

Hydrophilic Interaction Liquid Chromatography (HILIC): This mode is well-suited for highly polar compounds and can often be used without derivatization. researchgate.net

Ion-Exchange Chromatography: This method separates compounds based on their net charge and is effective for amino acid analysis. nih.gov

Detection is typically achieved using UV-Vis (often requiring derivatization to introduce a chromophore), evaporative light scattering (ELSD), or, most powerfully, mass spectrometry (LC-MS). mdpi.com